molecular formula C16H14N2O2S2 B2542285 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 891083-80-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2542285
CAS No.: 891083-80-0
M. Wt: 330.42
InChI Key: KWXAGCZADJADKG-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound that features a unique combination of a benzo[d]thiazole ring and a benzo[b][1,4]dioxin moiety

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-11-3-4-12-15(9-11)22-16(18-12)17-10-2-5-13-14(8-10)20-7-6-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXAGCZADJADKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the methylthio group: This step involves the methylation of the thiol group using methyl iodide or dimethyl sulfate.

    Formation of the benzo[b][1,4]dioxin moiety: This can be synthesized through the cyclization of catechol with an appropriate dihalide.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d]thiazole and benzo[b][1,4]dioxin moieties through an amine linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Materials Science: The unique structural features of this compound could make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: It could be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring could facilitate binding to specific proteins, while the benzo[b][1,4]dioxin moiety might enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

    Benzo[b][1,4]dioxin derivatives: These compounds are often used in materials science for their electronic properties.

Uniqueness

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the combination of the benzo[d]thiazole and benzo[b][1,4]dioxin moieties, which may confer distinct chemical and biological properties. This dual functionality could make it a versatile compound for various applications in research and industry.

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzothiazole moiety and a dihydrobenzo[b][1,4]dioxin core. The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine, which is reacted with various sulfonyl chlorides to form sulfonamide derivatives. For example, one method includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with methylbenzenesulfonyl chloride in an alkaline medium to yield the desired sulfonamide .

Antioxidant Activity

Research indicates that compounds containing benzothiazole and dioxin moieties exhibit significant antioxidant properties. For instance, derivatives of benzothiazole have shown potent antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid . The antioxidant activity is often attributed to the presence of functional groups that can donate hydrogen atoms to free radicals.

Enzyme Inhibition

This compound has been screened for its inhibitory effects on key enzymes related to diabetes and neurodegenerative diseases. In particular, it has been tested against α-glucosidase and acetylcholinesterase enzymes. The results demonstrated that certain derivatives showed promising inhibition rates, suggesting potential therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested for antimicrobial properties against various bacterial strains. While some showed significant activity against Gram-positive bacteria such as Staphylococcus aureus, others exhibited no effect against Gram-negative species like Escherichia coli .
  • Antidiabetic Potential : In a study focused on enzyme inhibition, compounds derived from this compound were evaluated for their ability to inhibit α-glucosidase. The most potent inhibitors displayed IC50 values indicating strong potential for managing postprandial hyperglycemia in diabetic patients .
  • Neuroprotective Effects : The interaction of this compound with acetylcholinesterase suggests its potential role in neuroprotection. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, which is beneficial for cognitive function .

Summary of Biological Activities

Activity TypeTarget Enzyme/BacteriaIC50 / Inhibition ZoneReference
AntioxidantDPPH Assay0.015 mg/mL
Enzyme Inhibitionα-GlucosidaseVaries
Enzyme InhibitionAcetylcholinesteraseVaries
AntimicrobialStaphylococcus aureus24 mm
AntimicrobialEscherichia coliNo activity

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